5-(Trifluoromethyl)-2-vinylpyridine

Description

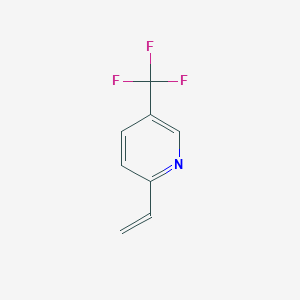

5-(Trifluoromethyl)-2-vinylpyridine (CAS Ref: 10-F648182) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a vinyl (-CH=CH₂) substituent at the 2-position. This compound has been explored for applications in pharmaceutical synthesis and biotechnology due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and bioavailability. However, commercial availability of this compound has been discontinued, limiting its current use in research .

Properties

CAS No. |

204569-89-1 |

|---|---|

Molecular Formula |

C8H6F3N |

Molecular Weight |

173.13 g/mol |

IUPAC Name |

2-ethenyl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H6F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h2-5H,1H2 |

InChI Key |

MJCNJWLJTBXLFW-UHFFFAOYSA-N |

SMILES |

C=CC1=NC=C(C=C1)C(F)(F)F |

Canonical SMILES |

C=CC1=NC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

The trifluoromethylpyridine scaffold is widely utilized in medicinal and agrochemical research. Below, we compare 5-(Trifluoromethyl)-2-vinylpyridine with structurally related compounds, focusing on synthesis, bioactivity, and applications.

Structural Analogues and Substitution Patterns

Antifungal and Herbicidal Activity

- 1,3,4-Oxadiazole thioether derivatives (e.g., compound 5g ): Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Demonstrated herbicidal bleaching effects via SDH protein binding (PDB: 2FBW) .

- This compound: No direct pesticidal data available, but its vinyl group may enhance reactivity in agrochemical intermediates.

Antitumor and Antiparasitic Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Inhibited lung cancer cells (NCI-H522) with 68.09% growth inhibition, comparable to pyridine-triazole hybrids .

- Pyridine-based CYP51 inhibitors (e.g., UDO, UDD): Showed efficacy against Trypanosoma cruzi (Chagas disease) comparable to posaconazole .

Metabolic Stability and Pharmacokinetics

- Minimal incorporation into DNA (<5%) and slow catabolism in tumor tissues .

- 5-Amino-2-(trifluoromethyl)pyridine: Associated with toxic encephalopathy and methemoglobinemia in overdose cases, highlighting the -CF₃ group's metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.